4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione
Description
The exact mass of the compound 4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione is 441.97198 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(4Z)-4-[[5-(3-bromophenyl)furan-2-yl]methylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2O3/c21-13-4-1-3-12(9-13)18-8-7-16(27-18)11-17-19(25)23-24(20(17)26)15-6-2-5-14(22)10-15/h1-11H,(H,23,25)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFALLFKMZIWRHO-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which this compound is a derivative of, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities. The compound may interact with the Leishmania aethiopica clinical isolate and Plasmodium berghei, which are the causative agents of leishmaniasis and malaria, respectively.
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound might interact with its targets in a similar manner, leading to changes that result in its antileishmanial and antimalarial activities.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with the life cycle of the leishmania and plasmodium parasites, disrupting their ability to infect and proliferate within host cells.
Result of Action
The compound’s antileishmanial and antimalarial activities suggest that it can inhibit the growth of Leishmania and Plasmodium parasites. For instance, a similar compound displayed superior antipromastigote activity, being more active than standard drugs. This indicates that the compound could potentially lead to a reduction in parasite load, alleviating the symptoms of leishmaniasis and malaria.
Biochemical Analysis
Biochemical Properties
4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione: plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. The inhibition of AchE leads to an accumulation of acetylcholine, resulting in enhanced cholinergic transmission. Additionally, 4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione interacts with reactive oxygen species (ROS), reducing oxidative stress by scavenging free radicals.
Cellular Effects
The effects of 4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to the release of cytochrome c from mitochondria and subsequent activation of caspases. Furthermore, 4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione affects gene expression by upregulating the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress.
Molecular Mechanism
The molecular mechanism of 4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine. Additionally, it interacts with ROS, neutralizing them and reducing oxidative damage to cellular components. The compound also modulates gene expression by binding to specific transcription factors, leading to the upregulation of antioxidant enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that 4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione maintains its efficacy in reducing oxidative stress and inhibiting acetylcholinesterase activity. Prolonged exposure to high concentrations may lead to cellular toxicity and adverse effects on cellular function.
Dosage Effects in Animal Models
The effects of 4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced cholinergic transmission and reduced oxidative stress. At higher doses, it may cause toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses.
Metabolic Pathways
4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione: is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall effects of the compound. The compound also affects metabolic flux by modulating the activity of key enzymes involved in oxidative stress and cholinergic transmission.
Transport and Distribution
The transport and distribution of 4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it accumulates in specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects. The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of 4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria, where it interacts with mitochondrial enzymes and modulates oxidative stress. It also localizes to the endoplasmic reticulum, where it affects protein folding and cellular stress responses. Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
